![molecular formula C17H17N3O3 B11958775 1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinecarbonitrile core, substituted with dimethoxybenzylidene and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine in the presence of a catalyst such as acetic acid. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyridine core. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile include:
N-[(3,4-Dimethoxybenzylidene)amino]ethyl (1-naphthyl)amine: Known for its use in fluoride recognition and similar structural features.
5-Imidazolinone derivatives: These compounds share some structural similarities and are known for their pharmacological activities.
2-Amino-5-(3,4-dimethoxybenzylidene)-1-methylimidazol-4(5H)-one: Another compound with a similar benzylidene group, used in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various scientific and industrial applications.
Biological Activity
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with notable biological activities. Its structure includes a pyridine ring and various functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and antifungal properties, as well as its mechanisms of action.
- Molecular Formula: C₁₆H₁₅N₃O₂
- Molecular Weight: 281.31 g/mol
- IUPAC Name: 1-[(3,4-Dimethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. These activities are typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
The antioxidant mechanism involves the scavenging of free radicals and the reduction of oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Antibacterial Activity
The antibacterial potential of this compound has been explored through its derivatives. Studies have shown that Schiff bases derived from similar structures exhibit moderate to significant antibacterial activity against various strains of bacteria.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
RO4 | 62.5 | Candida albicans |
Other derivatives | Varies | Various bacteria |
The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth by interfering with essential cellular processes.
Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against pathogenic fungi. The mechanism often involves disrupting fungal cell wall synthesis or function.
Case Studies
- Antioxidant Evaluation : A study on C-3 tethered 2-oxo-benzo[1,4]oxazines revealed promising antioxidant activities with IC50 values significantly lower than that of standard antioxidants like ascorbic acid . This suggests that modifications in the structure can enhance antioxidant efficacy.
- Antimicrobial Studies : Research involving Schiff bases derived from similar moieties indicated moderate antifungal activity against Candida species with specific MIC values demonstrating their potential as therapeutic agents against fungal infections .
The biological activity of this compound is largely attributed to:
- Free Radical Scavenging : The presence of electron-rich functional groups facilitates the donation of electrons to free radicals.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial and fungal metabolism.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(21)14(11)9-18)19-10-13-5-6-15(22-3)16(8-13)23-4/h5-8,10H,1-4H3 |
InChI Key |
HQGBWLXJHFBRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)OC)C#N)C |
Origin of Product |
United States |
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